molecular formula C11H10O B14363696 3-(But-2-yn-1-yl)benzaldehyde CAS No. 90834-38-1

3-(But-2-yn-1-yl)benzaldehyde

Cat. No.: B14363696
CAS No.: 90834-38-1
M. Wt: 158.20 g/mol
InChI Key: NUYNYTIZEHZVHV-UHFFFAOYSA-N
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Description

3-(But-2-yn-1-yl)benzaldehyde is an organic compound featuring a benzene ring substituted with an aldehyde group and a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-2-yn-1-yl)benzaldehyde typically involves the alkylation of benzaldehyde with a but-2-yn-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the aldehyde group remains intact while the but-2-yn-1-yl group is introduced at the benzylic position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(But-2-yn-1-yl)benzaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The aldehyde group can participate in nucleophilic addition reactions, while the but-2-yn-1-yl group can undergo nucleophilic substitution or addition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: 3-(But-2-yn-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a but-2-yn-1-yl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

90834-38-1

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

3-but-2-ynylbenzaldehyde

InChI

InChI=1S/C11H10O/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-9H,5H2,1H3

InChI Key

NUYNYTIZEHZVHV-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1=CC(=CC=C1)C=O

Origin of Product

United States

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